molecular formula C13H20N2O2 B3255993 (R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 262368-44-5

(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Katalognummer: B3255993
CAS-Nummer: 262368-44-5
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: COSXQRGJLFEFGJ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER (CAS: 94838-59-2) is a chiral carbamate derivative featuring a tert-butyl carbamate group attached to an ethyl linker with a para-aminophenyl substituent. Its molecular formula is C₁₃H₂₀N₂O₂, with a molecular weight of 236.31 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, serving as a building block in the synthesis of active pharmaceutical ingredients (APIs) due to its protective tert-butyloxycarbonyl (Boc) group, which enhances stability during synthetic processes .

Key structural features:

  • (R)-Stereochemistry: The chiral center at the ethyl group influences its interaction with biological targets.
  • Para-aminophenyl group: Provides a polar, aromatic moiety that can participate in hydrogen bonding or π-π interactions.
  • tert-Butyl carbamate: A bulky protecting group that improves solubility in organic solvents and shields reactive amino functionalities .

Eigenschaften

IUPAC Name

tert-butyl N-[(1R)-1-(4-aminophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSXQRGJLFEFGJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Starting Material: The synthesis begins with ®-1-(4-AMINO-PHENYL)-ETHANOL.

    Protection of the Amino Group: The amino group is protected using a suitable protecting group such as a tert-butoxycarbonyl (Boc) group.

    Formation of Carbamate Ester: The protected amino alcohol is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate ester.

    Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of ®-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carbamate ester can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

®-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of ®-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carbamate ester can undergo hydrolysis to release active metabolites. These interactions modulate biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER (Target) Para-aminophenyl, ethyl linker, (R)-configuration C₁₃H₂₀N₂O₂ 236.31 Pharmaceutical intermediate
(4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER 2-Methyl-4-aminophenyl C₁₂H₁₈N₂O₂ 222.29 Enhanced steric hindrance
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate 4-Methoxyphenyl, amino group C₁₄H₂₂N₂O₃ 266.34 Electron-donating methoxy group
[(3-BROMO-4-FLUOROPHENYL)METHYL]-CARBAMIC ACID TERT-BUTYL ESTER 3-Bromo-4-fluorophenyl, methyl linker C₁₂H₁₅BrFNO₂ 312.16 Halogenated, increased lipophilicity
(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate Phenylpropyl chain, (R)-configuration C₁₄H₂₂N₂O₂ 250.34 Extended alkyl chain
Key Observations:

Substituent Effects: Electron-Donating Groups: The methoxy group in tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate enhances solubility in polar solvents but reduces electrophilic reactivity compared to the amino group in the target compound . Halogenation: Bromine and fluorine in [(3-BROMO-4-FLUOROPHENYL)METHYL]-CARBAMIC ACID TERT-BUTYL ESTER increase molecular weight and lipophilicity, making it suitable for hydrophobic drug delivery systems . Steric Hindrance: The 2-methyl group in (4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER introduces steric effects that may hinder interactions with enzymes or receptors .

Stereochemical Influence: The (R)-configuration in both the target compound and (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate highlights the importance of chirality in binding affinity, as enantiomers often exhibit divergent biological activities .

Physicochemical Properties

Property Target Compound tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate [(3-BROMO-4-FLUOROPHENYL)METHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Appearance Brown Solid Not reported Not reported
Water Solubility Slightly soluble Likely low due to tert-butyl group Insoluble (halogenated aromatic)
Lipophilicity (XLogP3) 2.2 Estimated >2.5 (methoxy group) ~3.0 (bromo/fluoro substituents)
PSA 64.4 Ų ~70 Ų (additional methoxy oxygen) ~40 Ų (reduced polarity from halogens)
  • Polar Surface Area (PSA) : The target compound’s PSA of 64.4 Ų reflects moderate polarity, suitable for membrane permeability in drug design. Halogenated analogs exhibit lower PSA due to reduced hydrogen-bonding capacity .

Biologische Aktivität

Overview

(R)-[1-(4-Aminophenyl)-ethyl]-carbamic acid tert-butyl ester, commonly referred to as tert-butyl N-[(1R)-1-(4-aminophenyl)ethyl]carbamate, is a chiral compound with significant implications in medicinal chemistry. Its structure, which includes an amino group and a carbamate ester, allows it to participate in various biological activities, particularly in the context of neurological and inflammatory diseases.

  • Molecular Formula : C13H20N2O2
  • Molar Mass : 236.31 g/mol
  • CAS Number : 262368-44-5

The biological activity of (R)-[1-(4-Aminophenyl)-ethyl]-carbamic acid tert-butyl ester is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carbamate ester can undergo hydrolysis to release active metabolites. This interaction modulates various biochemical pathways, leading to therapeutic effects.

1. Neurological Disorders

This compound serves as an intermediate in the synthesis of drugs targeting neurological conditions. Its ability to cross the blood-brain barrier makes it a valuable candidate for developing treatments for disorders such as epilepsy and neuropathic pain.

2. Anti-inflammatory Effects

Research indicates that (R)-[1-(4-Aminophenyl)-ethyl]-carbamic acid tert-butyl ester exhibits anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This makes it a potential candidate for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Synthesis and Evaluation

A study evaluated the synthesis of (R)-[1-(4-Aminophenyl)-ethyl]-carbamic acid tert-butyl ester as a precursor for lacosamide, an antiepileptic drug. The synthesis involved protecting the amino group followed by reaction with tert-butyl chloroformate. The resulting compound showed promising results in vitro for modulating neuronal excitability.

Case Study 2: Enzyme Interaction Studies

Another research focused on the compound's interaction with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The study found that (R)-[1-(4-Aminophenyl)-ethyl]-carbamic acid tert-butyl ester inhibited AChE activity, suggesting its potential role in enhancing cholinergic signaling in neurodegenerative diseases.

Comparative Analysis

CompoundStructureBiological ActivityApplications
(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTERStructureInhibits AChE; anti-inflammatoryNeurological disorders, inflammation
(S)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTERSimilarDifferent activity profilePotentially different therapeutic applications
N-Phenylcarbamate EstersVariesVaries based on substituentsDiverse applications in organic synthesis

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-[1-(4-aminophenyl)ethyl]carbamic acid tert-butyl ester, and how do reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : The synthesis typically involves coupling a tert-butyl carbamate group to a chiral (R)-configured phenethylamine precursor. Key steps include:

  • Acylation : Reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under inert conditions .
  • Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysis to ensure (R)-configuration retention .
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography to achieve >95% purity .
  • Critical Factors : Temperature control (<0°C for acylation) and stoichiometric ratios (1:1.2 amine:Boc₂O) minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • tert-Butyl Group : Singlet at δ 1.4 ppm (9H) in ¹H NMR; δ 28-30 ppm (quaternary C) in ¹³C NMR .
  • Aromatic Protons : Doublets at δ 6.5–7.2 ppm (4H, para-substituted phenyl) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI+ mass spectrometry (expected [M+H]⁺ = ~279.3 g/mol) .
  • FT-IR : N-H stretch at ~3350 cm⁻¹ (carbamate) and C=O at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability and reactivity in nucleophilic environments?

  • Methodological Answer :

  • Steric Hindrance : The bulky tert-butyl group reduces susceptibility to nucleophilic attack at the carbamate carbonyl, enhancing stability in basic conditions (e.g., during peptide coupling) .
  • Thermal Stability : TGA analysis shows decomposition >200°C, making it suitable for high-temperature reactions .
  • Experimental Validation : Comparative hydrolysis studies with methyl/ethyl carbamates show tert-butyl derivatives exhibit 3x slower degradation in pH 7.4 buffers .

Q. What strategies resolve contradictions in enantiomeric excess (ee) measurements between chiral HPLC and optical rotation data?

  • Methodological Answer :

  • Cross-Validation : Run both methods using internal standards (e.g., (S)-enantiomer spiked at 1–5%) to detect calibration errors .
  • HPLC Optimization : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to improve resolution .
  • Circular Dichroism (CD) : Confirm absolute configuration via CD spectra correlated with computational simulations (DFT at B3LYP/6-31G* level) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding poses with proteins (e.g., kinases), focusing on hydrogen bonds between the carbamate NH and catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the tert-butyl group in hydrophobic binding pockets .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. Why might scaled-up syntheses exhibit reduced yields compared to small-scale reactions, and how can this be mitigated?

  • Analysis and Solution :

  • Heat Dissipation : Larger batches suffer from exothermic Boc deprotection; use jacketed reactors for temperature control .
  • Impurity Profile : LC-MS identifies dimerization byproducts (e.g., urea formation) at >10 mmol scales; add scavengers (e.g., trisamine) to quench excess Boc₂O .
  • Yield Optimization : Switch from batch to continuous flow reactors for improved mixing and reduced side reactions (reported yield increase from 65% to 82%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Reactant of Route 2
Reactant of Route 2
(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.